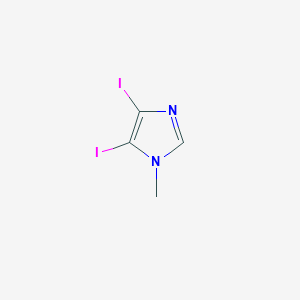

4,5-diiodo-1-methyl-1H-imidazole

描述

Significance of Imidazole (B134444) Derivatives in Contemporary Chemistry

Imidazole derivatives are a cornerstone of contemporary chemistry, largely due to their diverse applications in medicinal chemistry and materials science. orgsyn.orgnih.gov The imidazole ring is a key structural motif in numerous natural products, including the amino acid histidine, histamine, and purines, which are fundamental components of DNA. nih.gov This prevalence in nature has inspired the development of a multitude of synthetic imidazole-containing compounds with a broad spectrum of pharmacological activities. nih.gov

In the realm of drug discovery, imidazole derivatives have been successfully developed as antifungal, anti-inflammatory, anticancer, and antibacterial agents. nih.gov The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.

Beyond medicine, imidazole derivatives are crucial in materials science. They are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts used in a wide range of organic transformations. Furthermore, they are integral components in the formation of ionic liquids and metal-organic frameworks (MOFs), materials with tunable properties for applications in catalysis, gas storage, and separation.

The introduction of halogen atoms onto the imidazole core is a powerful strategy for modulating the chemical and physical properties of the resulting compounds. Halogenation influences the electron density of the imidazole ring, which in turn affects its reactivity, acidity, and potential for intermolecular interactions. Halogenated imidazoles, such as 4,5-dibromo-1H-imidazole, serve as versatile precursors for the synthesis of more complex molecules. ontosight.ai The bromine atoms can be readily substituted through various chemical reactions, including nucleophilic substitution, allowing for the introduction of a wide array of functional groups. ontosight.ai This functionalization is a key step in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

The specific type of halogen and its position on the imidazole ring can fine-tune the biological activity of the molecule. For instance, the presence of bromine atoms has been shown to enhance the antimicrobial, antifungal, and antiviral properties of certain imidazole derivatives. ontosight.ai

Within the class of halogenated imidazoles, diiodinated frameworks, and specifically 4,5-diiodo-1H-imidazole, are of particular interest to synthetic chemists. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted imidazoles highly reactive and thus excellent substrates for a variety of cross-coupling reactions. This reactivity allows for the construction of complex molecular architectures that would be difficult to access through other synthetic routes.

4,5-diiodo-1H-imidazole is a key intermediate in the synthesis of various functional molecules. google.com It can be used to create active pharmaceutical ingredients and their derivatives through coupling reactions. google.com Its applications also extend to the synthesis of specialized ligands for catalysis and the development of novel materials. google.com For example, it serves as a starting material for the preparation of 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one, an important intermediate in a drug discovery program targeting methionine aminopeptidase (B13392206) 2 (MetAP2) inhibitors. orgsyn.org

Historical Context of 4,5-Diiodo-1H-imidazole and its N-Methylated Analogues

The synthesis of 4,5-diiodo-1H-imidazole has been a subject of study for some time, with various methods developed to improve yield and scalability. A common approach involves the direct iodination of imidazole with elemental iodine in the presence of a base. orgsyn.orggoogle.com One established procedure describes the reaction of imidazole with iodine and sodium hydroxide (B78521) in an aqueous solution. orgsyn.org Another method utilizes the reaction of imidazole with sodium hydroxide to form imidazole sodium, which then reacts with iodine dissolved in tetrahydrofuran (B95107). google.com This latter method was developed to address the poor solubility of the reactants and is suitable for large-scale production. google.com

Scope and Objectives of Research on 4,5-Diiodo-1-methyl-1H-imidazole

Research into this compound is driven by its potential as a versatile chemical intermediate. The presence of two reactive iodine atoms and a methylated nitrogen atom allows for a wide range of chemical transformations, making it an attractive building block for various applications.

One notable area of research involves its use in the development of energetic materials. For instance, the related compound 1-methyl-4,5-diiodoimidazolium iodide has been synthesized and investigated as a promoter for hypergolic propellants. researchgate.net It has been shown to enhance the spontaneous combustion of methylimidazolium borane (B79455) with hydrogen peroxide, significantly reducing the ignition delay time. researchgate.net This highlights the potential of highly iodinated imidazole derivatives in the field of advanced propellants. researchgate.net

The primary objectives of research on this compound include:

Development of efficient and scalable synthetic routes: Optimizing the synthesis of this compound is crucial for its widespread use as a chemical intermediate.

Exploration of its reactivity: Investigating the scope of chemical transformations that can be performed on the diiodo-N-methylimidazole scaffold, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Synthesis of novel functional molecules: Utilizing this compound as a starting material for the creation of new pharmaceuticals, agrochemicals, and functional materials with unique properties.

Investigation of its properties in specific applications: Evaluating the performance of this compound and its derivatives in areas such as catalysis, materials science, and as energetic materials.

属性

IUPAC Name |

4,5-diiodo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQKCAODRSVYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318344 | |

| Record name | 4,5-diiodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37067-96-2 | |

| Record name | 4,5-Diiodo-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37067-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diiodo-1-methyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037067962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37067-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-diiodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diiodo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,5 Diiodo 1 Methyl 1h Imidazole

Direct Iodination Approaches

The synthesis of the di-iodinated intermediate, 4,5-diiodo-1H-imidazole, is a critical first stage. This is typically achieved through the direct electrophilic iodination of the imidazole (B134444) ring.

Iodination of Imidazole Precursors

The direct iodination of imidazole is a well-established method for creating the 4,5-diiodo-1H-imidazole scaffold. orgsyn.orgorgsyn.orgnih.gov This reaction leverages the electron-rich nature of the imidazole ring, which facilitates electrophilic substitution at the 4- and 5-positions.

A prevalent method for the synthesis of 4,5-diiodo-1H-imidazole involves the use of elemental iodine (I₂) in a basic aqueous environment. orgsyn.orggoogle.com In this system, a base such as sodium hydroxide (B78521) (NaOH) is used to deprotonate the imidazole, increasing its nucleophilicity and reactivity towards the electrophilic iodine. orgsyn.orggoogle.com

The reaction is often carried out by dissolving imidazole in an aqueous solution of sodium hydroxide. orgsyn.orgorgsyn.org Separately, a solution of iodine is prepared, often with potassium iodide (KI) to enhance the solubility of iodine in water through the formation of the triiodide ion (I₃⁻). orgsyn.orgorgsyn.org The iodine solution is then added to the basic imidazole solution, leading to the formation of 4,5-diiodo-1H-imidazole. orgsyn.orgorgsyn.org The reaction proceeds via the formation of an iodonium (B1229267) ion which attacks the electron-rich C4 and C5 positions of the imidazole ring. After the reaction is complete, the mixture is typically acidified to precipitate the product. orgsyn.org

Table 1: Representative Conditions for Iodination of Imidazole

| Reactant | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole | Iodine, Potassium Iodide, Sodium Hydroxide | Water | 3 hours | Not specified in snippet | orgsyn.org |

| Imidazole | Iodine | Water (Alkaline conditions) | 6 hours (at 0 °C) | Not specified in snippet | google.com |

| Imidazole | Iodine, Potassium Hydroxide | Not specified | 3 hours | 71.2% | google.com |

A significant challenge in the synthesis of 4,5-diiodo-1H-imidazole is the limited solubility of the reactants, which can hinder reaction efficiency and scalability. google.com To address this, optimization of the solvent system has been explored. One effective approach involves using a mixed solvent system.

A patented method describes dissolving elemental iodine in tetrahydrofuran (B95107) (THF) and adding this solution dropwise to an aqueous solution of imidazole and sodium hydroxide under ice-bath cooling. google.com This technique is designed to overcome the poor solubility of the raw materials. google.com After the reaction, the THF is typically removed under reduced pressure. google.com

For the synthesis to be viable on an industrial scale, several factors must be considered. The development of reliable and scalable procedures for synthesizing 4,5-disubstituted imidazoles is a valuable objective. orgsyn.org Procedures that can be performed on a multigram scale are particularly important. orgsyn.orgorgsyn.org

The issue of poor raw material solubility is a primary obstacle to large-scale production. google.com The use of solvent systems like THF to dissolve elemental iodine represents a key strategy to make the synthesis of 4,5-diiodo-1H-imidazole more suitable for scale-up. google.com

N-Methylation Strategies

Once 4,5-diiodo-1H-imidazole has been synthesized and purified, the final step is the introduction of a methyl group onto one of the ring's nitrogen atoms.

The standard approach to obtain 4,5-diiodo-1-methyl-1H-imidazole is through the N-methylation of the 4,5-diiodo-1H-imidazole intermediate. This reaction is a post-iodination functionalization. A general method for this transformation involves using a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. The base, commonly a carbonate like potassium carbonate (K₂CO₃), deprotonates the N-H of the imidazole ring, facilitating the nucleophilic attack on the methyl iodide. This reaction is typically carried out in a polar aprotic solvent, for instance, dimethylformamide (DMF).

It is important to note that the methylation of substituted imidazoles can sometimes lead to a mixture of regioisomers, which would then require separation. thieme-connect.de Careful control of reaction conditions is crucial to favor the formation of the desired 1-methyl isomer.

Alternative Synthetic Routes to Diiodinated Imidazoles

Beyond the direct diiodination and subsequent N-methylation, alternative strategies exist for synthesizing diiodinated imidazoles, including functional group interconversions and regioselective diiodination methods.

Functional Group Interconversions and Halogen Exchange Reactions

Functional group interconversion (FGI) provides a pathway to introduce iodine atoms onto the imidazole ring. ub.eduimperial.ac.uk This can involve the conversion of other functional groups, such as hydroxyl or amino groups, into iodo groups.

A significant FGI strategy is the halogen exchange reaction, particularly the Finkelstein reaction. vanderbilt.eduwikipedia.org This SN2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). wikipedia.org The lower solubility of the resulting sodium chloride or bromide in acetone drives the reaction towards the formation of the alkyl iodide. wikipedia.org This principle can be applied to halo-substituted imidazoles, where a bromo or chloro substituent is replaced by an iodo group. vanderbilt.edumanac-inc.co.jpmanac-inc.co.jp The reactivity order in these SN2 reactions is generally I > Br > Cl. vanderbilt.edu While aryl halides are generally unreactive in classic Finkelstein conditions, metal-catalyzed versions of this reaction have been developed to facilitate halogen exchange on aromatic and vinylic systems. nih.gov

Strategies for Regioselective Diiodination

For the synthesis of specifically 4,5-disubstituted imidazoles, a method has been developed involving the treatment of N-protected 2-substituted-4,5-diiodoimidazoles with isopropylmagnesium chloride to form a 4,5-dimagnesioimidazole dianion. acs.org This intermediate can then react with various electrophiles to yield the desired 4,5-disubstituted products. acs.org This approach offers a direct route to these useful intermediates. acs.org

Purification and Isolation Techniques in the Synthesis of this compound

The final step in obtaining pure this compound involves purification and isolation. Common techniques include recrystallization, chromatography, and acid-base extraction.

After the synthesis of 4,5-diiodo-1H-imidazole, the crude product can be purified by heating and stirring in a solvent like ethyl acetate (B1210297). google.com The purified solid is then collected by filtration. google.com

Following N-methylation, flash chromatography is a frequently used method for purification. A typical solvent system for the chromatography of iodo-methyl-imidazoles is a mixture of hexane (B92381) and ethyl acetate.

For imidazoles in general, crystallization is a powerful purification technique. google.com This can involve crystallization from a solvent or melt crystallization. google.com In some cases, selective precipitation by forming a salt with a strong acid can be used to isolate a specific regioisomer from a mixture. google.com For instance, treatment with an acid can cause the desired imidazole salt to precipitate, allowing for its separation. google.com

Below is a table summarizing key purification techniques mentioned in the synthesis of halogenated imidazoles.

| Technique | Description | Application Example | Reference |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Purifying 4,5-diiodo-1H-imidazole using hot ethyl acetate. | google.com |

| Flash Chromatography | A purification technique using a column of silica (B1680970) gel and a solvent system to separate compounds based on polarity. | Purifying 4-iodo-1-methyl-1H-imidazole using a hexane/ethyl acetate gradient. | |

| Acid-Base Extraction | Separating compounds based on their acidic or basic properties by partitioning between an organic solvent and an aqueous acid or base. | Can be used to remove unreacted imidazole from the product mixture. | reddit.com |

| Crystallization | A process for purifying solid compounds by forming crystals from a solution or melt. | General purification method for various imidazole derivatives. | google.com |

| Selective Precipitation | The formation of a solid from a solution by adding a reagent that selectively reacts with the desired compound to form an insoluble salt. | Isolating a specific regioisomeric imidazole salt by treatment with a strong acid. | google.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4,5-diiodo-1-methyl-1H-imidazole by providing detailed information about the chemical environment of its constituent protons and carbons.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the N-methyl protons and the lone proton on the imidazole (B134444) ring. Due to the substitution at the 4 and 5 positions, the only remaining proton on the imidazole ring is at the 2-position (H-2).

While specific experimental data is not widely available in peer-reviewed literature, predicted ¹H NMR data suggests the following chemical shifts:

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

| N-CH₃ | 3.6 - 3.9 | Singlet |

| H-2 | 7.25 - 7.45 | Singlet |

This table contains predicted data.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will display signals for the three distinct carbon atoms of the imidazole ring and the carbon of the N-methyl group. The carbons directly bonded to the iodine atoms (C-4 and C-5) are expected to be significantly shielded and appear at a characteristic chemical shift. The C-2 carbon and the N-methyl carbon will also have distinct resonances.

Based on computational predictions, the expected chemical shifts are as follows:

| Carbon | Predicted Chemical Shift (δ ppm) |

| N-CH₃ | 35 - 38 |

| C-4/C-5 | 95 - 100 |

| C-2 | Not specified |

This table contains predicted data.

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning the signals observed in the 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would be expected to show no cross-peaks between the imidazole ring proton and other protons, confirming the isolated nature of the H-2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the N-methyl proton signal and the N-methyl carbon signal, as well as a cross-peak between the H-2 proton signal and the C-2 carbon signal.

Detailed experimental 2D NMR data for this specific compound is not readily found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. The predicted monoisotopic mass for this compound (C₄H₄I₂N₂) is 333.8464 Da. uni.lu An experimental HR-MS measurement would be expected to be very close to this value, confirming the molecular formula.

| Property | Value | Source |

| Molecular Formula | C₄H₄I₂N₂ | PubChem uni.lu |

| Predicted Monoisotopic Mass | 333.8464 Da | PubChem uni.lu |

This table contains predicted data.

In a mass spectrometer, this compound will fragment in a characteristic manner upon ionization. The analysis of these fragmentation patterns can provide valuable structural information. Common fragmentation pathways for imidazole derivatives involve the loss of substituents and cleavage of the imidazole ring.

For this compound, expected fragmentation could include:

Loss of an iodine atom.

Loss of the methyl group.

Cleavage of the imidazole ring structure.

Specific experimental fragmentation data for this compound is not widely documented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. While specific experimental spectra for this compound are not widely available, the expected absorption frequencies can be predicted based on the characteristic vibrations of its constituent parts: the N-methyl group, the imidazole ring, and the carbon-iodine bonds.

The imidazole ring itself gives rise to a complex set of absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. orgchemboulder.com The C=C and C=N stretching vibrations within the aromatic ring produce characteristic bands in the 1600-1400 cm⁻¹ range. orgchemboulder.comlibretexts.org For the N-methyl group, C-H stretching vibrations are expected between 3000 and 2850 cm⁻¹. uc.edu

Based on data for related imidazole derivatives, a general assignment of the expected IR absorption regions for this compound can be compiled. researchgate.netresearchgate.netresearchgate.netacs.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Imidazole Ring | 3100 - 3000 |

| C-H Stretch (Alkyl) | N-Methyl Group | 3000 - 2850 |

| C=C and C=N Stretch | Imidazole Ring | 1600 - 1400 |

| C-H Bend | N-Methyl Group | 1470 - 1450 |

| C-I Stretch | Iodo-substituents | < 600 |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of its close analog, 4,5-dibromo-1-methyl-1H-imidazole, provides a valuable model for understanding the potential solid-state conformation and intermolecular interactions of the diiodo derivative. The study of related halogenated imidazole structures is crucial for applications in materials science where properties can be tuned by modifying substituents. acs.orgmdpi.com

The crystal structure of 4,5-dibromo-1-methyl-1H-imidazole was determined by single-crystal X-ray diffraction. This analysis reveals key details about its solid-state architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄Br₂N₂ |

| Crystal System | Not specified in search results |

| Space Group | Not specified in search results |

| Molecules per Asymmetric Unit | 2 |

| Temperature | 174 K |

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). rug.nl This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond. nih.gov

In the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, both bromine atoms of one molecule are observed to form Lewis acid-base interactions with the nitrogen atoms of a neighboring molecule. These Br···N interactions are a clear example of halogen bonding.

It is well-established that the strength of halogen bonding increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov Therefore, it can be inferred that this compound would exhibit significantly stronger halogen bonding interactions than its dibromo counterpart. The larger and more polarizable iodine atoms would create a more positive σ-hole, leading to more potent C-I···N interactions. nih.gov These strong, directional interactions would be expected to play a dominant role in the crystal packing of the diiodo compound, potentially influencing its physical properties. The ability of iodine to form strong halogen bonds is utilized in various fields, including the design of sensors and new materials. nih.govnih.gov

Chemical Reactivity and Derivatization of 4,5 Diiodo 1 Methyl 1h Imidazole

Substitution Reactions on the Imidazole (B134444) Ring

The presence of two iodine atoms on the imidazole ring of 4,5-diiodo-1-methyl-1H-imidazole makes it a key substrate for various substitution reactions. These reactions are fundamental to the synthesis of more complex imidazole derivatives.

While classical nucleophilic aromatic substitution (SNAr) on electron-rich imidazole rings is generally challenging, the presence of strongly electron-withdrawing groups can facilitate such reactions. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be electron-deficient, which is often achieved by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. The leaving group, in this case, iodide, should be a good leaving group. The reaction is initiated by the attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govrsc.org Halogenated heterocycles, including diiodoimidazoles, are important starting materials for these transformations, which are instrumental in the synthesis of new heterocyclic ligands. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction has been successfully applied to halo-1,2,3-triazoles to synthesize 1,4,5-trisubstituted-1,2,3-triazoles. rsc.org While specific examples with this compound are not detailed in the provided search results, the general applicability of Suzuki-Miyaura coupling to dihaloheterocycles suggests its utility in forming aryl and alkyl imidazole derivatives from this substrate. nih.govrsc.org The reaction typically involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. acs.org Both reactions are catalyzed by palladium complexes and are fundamental in constructing complex organic molecules. researchgate.net The Sonogashira reaction, in particular, is a valuable method for forming C(sp²)–C(sp) bonds. researchgate.net

The following table provides a general overview of the conditions often employed in these coupling reactions.

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Water |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF, Acetonitrile |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF |

In molecules with multiple halogen atoms, such as this compound, the regioselectivity of cross-coupling reactions is a critical consideration. The relative reactivity of the C4 and C5 positions can be influenced by several factors, including the electronic and steric environment of each position, the nature of the palladium catalyst and ligands, and the reaction conditions. chemrxiv.orgsemanticscholar.orgnsf.gov For instance, in dihalooxazoles, regioselective Suzuki-Miyaura and Stille couplings have been successfully achieved. nih.govresearchgate.net In some cases, the choice of ligand can control the site of the reaction. semanticscholar.org Generally, the oxidative addition of the palladium catalyst is more facile at the more electron-deficient or less sterically hindered position. The inherent electronic differences between the C4 and C5 positions of the 1-methyl-1H-imidazole ring, along with the influence of the methyl group, will play a role in determining which iodine atom is preferentially replaced. For 3,5-dichloro-1,2,4-thiadiazole, sequential Suzuki-Miyaura coupling reactions have been used to introduce different aryl groups at each position. nih.gov

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This transformation is particularly useful for preparing organolithium and Grignard reagents from iodo-substituted imidazoles. rsc.orgrsc.org

The reaction of this compound with strong bases like n-butyllithium can lead to a metal-halogen exchange, where one of the iodine atoms is replaced by a lithium atom. This process forms a highly reactive organolithium intermediate. wikipedia.orgrsc.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting lithiated imidazole can then react with a variety of electrophiles. nih.gov

Similarly, Grignard reagents can be prepared by reacting the diiodoimidazole with magnesium metal. adichemistry.commnstate.edu The formation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.comalfredstate.edu These organomagnesium compounds are also potent nucleophiles. mnstate.edu The choice between forming an organolithium or a Grignard reagent can depend on the desired subsequent reaction and the compatibility of functional groups. For instance, a combined use of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on heterocyclic substrates bearing acidic protons. nih.gov The generation of these organometallic intermediates from this compound opens up a wide array of synthetic possibilities for further functionalization of the imidazole ring.

Metal-Halogen Exchange and Lithiation Chemistry

Subsequent Reactions with Electrophiles

The introduction of iodine atoms at the 4 and 5 positions of the imidazole ring significantly influences its electronic properties, but the C2 position remains susceptible to deprotonation by strong organolithium bases. This lithiation generates a potent nucleophile that can react with a variety of electrophiles. The outcome of these reactions can be highly dependent on the specific electrophile used in the quenching step. mdpi.com

Following deprotonation with an organolithium reagent such as n-butyllithium (n-BuLi), the resulting 2-lithio-4,5-diiodo-1-methyl-1H-imidazole intermediate can be trapped by various electrophiles. This strategy allows for the introduction of a wide range of functional groups at the C2 position. While specific studies on this compound are limited, the reactivity pattern can be inferred from related lithiated imidazole systems. ucc.ieresearchgate.net For instance, quenching the lithiated intermediate with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Reaction with alkyl halides could introduce alkyl substituents, and treatment with carbon dioxide would lead to the formation of a carboxylic acid at the C2 position. The general scheme for such reactions provides a pathway to synthetically valuable 2,4,5-trisubstituted imidazole derivatives. researchgate.net

| Electrophile | Product Type |

| Aldehydes (R-CHO) | 2-(Hydroxyalkyl)-4,5-diiodo-1-methyl-1H-imidazole |

| Ketones (R₂C=O) | 2-(Hydroxy-dialkyl-methyl)-4,5-diiodo-1-methyl-1H-imidazole |

| Alkyl Halides (R-X) | 2-Alkyl-4,5-diiodo-1-methyl-1H-imidazole |

| Carbon Dioxide (CO₂) | This compound-2-carboxylic acid |

Modifications at the N-Methyl Position

The N-methyl group of this compound is a key site for further functionalization, primarily through reactions that lead to the formation of quaternary imidazolium (B1220033) salts.

Alkylation and Arylation Reactions

The nitrogen atom at the 3-position of the 1-methyl-1H-imidazole ring possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by alkylating and arylating agents. This reaction, known as quaternization, is a fundamental process in the chemistry of N-alkylimidazoles. rsc.org The reaction involves treating the imidazole with an alkyl halide (e.g., methyl iodide, benzyl bromide) or an activated aryl halide, leading to the formation of a 1,3-disubstituted imidazolium salt. mdpi.comorganic-chemistry.org

The reactivity in these N-alkylation reactions can be influenced by the nature of the alkylating agent and the reaction conditions. nih.gov For instance, more reactive alkylating agents like benzyl chloride can lead to the predominant formation of specific isomers depending on the reaction temperature in related nitroimidazole systems. rsc.org While specific examples for this compound are not extensively documented, the general principle of N-alkylation is a well-established route for modifying the imidazole core. organic-chemistry.org

Formation of Imidazolium Salts

The quaternization of this compound results in the formation of 1-methyl-3-alkyl (or aryl)-4,5-diiodo-1H-imidazolium salts. These salts are a class of ionic liquids and are precursors for N-heterocyclic carbenes (NHCs). researchgate.net The synthesis is typically achieved by reacting the parent imidazole with an alkylating agent, often in a suitable solvent. orientjchem.orgnih.gov For example, reaction with an alkyl halide (RX) would yield the corresponding imidazolium halide salt.

The formation of these salts is significant as it alters the physicochemical properties of the molecule and opens up applications in catalysis and materials science. mdpi.com The anion of the resulting salt can be exchanged through metathesis reactions, allowing for the fine-tuning of its properties. The strength of ion pairing in the resulting salt can be influenced by the nature of the anion. nih.gov

Table of Representative Quaternization Reactions

| Alkylating Agent | Anion | Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) | Iodide (I⁻) | 4,5-Diiodo-1,3-dimethyl-1H-imidazolium iodide |

| Ethyl Bromide (C₂H₅Br) | Bromide (Br⁻) | 3-Ethyl-4,5-diiodo-1-methyl-1H-imidazolium bromide |

Transformations of the Iodine Substituents

The carbon-iodine bonds at the C4 and C5 positions are key sites for reactivity, allowing for either the removal of the iodine atoms or their transformation into hypervalent iodine species.

Reductive Dehalogenation Strategies

The iodine substituents on the imidazole ring can be removed through reductive dehalogenation. This process can be selective, potentially allowing for the removal of one iodine atom over the other, although controlling such selectivity can be challenging. Common methods for reductive dehalogenation of aryl iodides involve catalytic hydrogenation, or the use of reducing agents such as zinc dust in acetic acid or sodium sulfite. While specific protocols for this compound are not detailed in the provided search results, these general methods are applicable to iodo-heterocyclic compounds. The selective mono-dehalogenation would yield either 4-iodo-1-methyl-1H-imidazole or 5-iodo-1-methyl-1H-imidazole, while complete reduction would give 1-methyl-1H-imidazole.

Oxidation Reactions

The iodine atoms in this compound can be oxidized to higher oxidation states, forming hypervalent iodine(III) or iodine(V) species. These compounds are valuable reagents in organic synthesis, acting as efficient oxidizing agents or electrophilic group transfer reagents. diva-portal.org The oxidation of aryl iodides can be achieved using various oxidizing agents such as peroxy acids (e.g., m-CPBA), sodium perborate, or potassium persulfate.

The resulting organo-iodine(III) compounds, such as iodonium (B1229267) salts or iodonium ylides, exhibit enhanced reactivity compared to their iodine(I) precursors. diva-portal.org For example, oxidation in the presence of another aromatic species could potentially lead to the formation of a diaryliodonium salt, a versatile arylation reagent. diva-portal.org While the synthesis of such derivatives from this compound is not explicitly described, the general chemistry of aryl iodides suggests this as a plausible transformation pathway.

Cycloaddition and Annulation Reactions of this compound: An Area of Unexplored Chemical Reactivity

The chemical reactivity of this compound, particularly concerning its participation in cycloaddition reactions and annulation strategies, remains a largely uncharted area of synthetic chemistry. An extensive review of scientific literature reveals a notable absence of specific studies detailing the use of this diiodinated imidazole as a building block in the construction of fused heterocyclic systems through these powerful ring-forming methodologies.

While cycloaddition and annulation reactions are fundamental strategies for the synthesis of complex molecular architectures, their application to this compound has not been documented in available research. Cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated molecules, and annulation processes, where a new ring is fused onto an existing one, are versatile tools in organic synthesis. However, the potential of this compound to serve as a precursor in such transformations is yet to be explored and reported.

The existing body of research on this compound and related dihaloimidazoles primarily focuses on their synthesis and their utility as intermediates in cross-coupling reactions. The carbon-iodine bonds in this compound are amenable to metal-catalyzed reactions, enabling the introduction of various substituents at the 4- and 5-positions of the imidazole ring. This reactivity has been harnessed to create a range of functionalized imidazole derivatives.

Despite the prevalence of iodine atoms, which can influence the electronic properties of the imidazole ring and potentially act as leaving groups, there is no specific data available on their role in facilitating cycloaddition or annulation reactions for this particular molecule. The scientific community has yet to publish detailed research findings, including reaction conditions, yields, or characterization of any products resulting from such transformations involving this compound.

Consequently, the creation of data tables summarizing reaction schemes, yields, and other experimental details is not possible at this time due to the lack of empirical data. The exploration of this compound in cycloaddition and annulation reactions represents a potential avenue for future research, which could unlock novel synthetic routes to complex, fused imidazole-containing heterocycles.

Applications in Medicinal Chemistry Research

A Precursor in the Synthesis of Biologically Active Compounds

The di-iodinated structure of 4,5-diiodo-1-methyl-1H-imidazole makes it an excellent building block for creating more complex molecules. The iodine atoms serve as reactive sites for cross-coupling reactions, allowing for the introduction of various functional groups and the construction of intricate molecular architectures.

Synthesis of Natural Product Analogues (e.g., Leucetta Alkaloids)

One of the most direct applications of this compound is in the total synthesis of marine natural products, specifically the Leucetta alkaloids. These alkaloids, isolated from sponges of the Leucetta genus, exhibit a range of biological activities. The synthesis of clathridine A, for example, begins with the preparation of 4,5-diiodo-1-methylimidazole. nih.gov This starting material can be readily synthesized in large quantities through the iodination of imidazole (B134444) in a basic solution, followed by N-methylation, a process that conveniently requires no chromatographic purification. nih.gov

The synthesis proceeds by the selective mono-lithiation of this compound, followed by quenching with a suitable aldehyde to introduce a side chain. Subsequent reactions, such as oxidation and further coupling steps, allow for the construction of the complex framework of the Leucetta alkaloids. This strategic use of this compound as a starting material provides an efficient pathway to these natural products and their analogues, facilitating further investigation into their therapeutic potential.

Development of Novel Therapeutic Agents

The imidazole scaffold is a common feature in many established and experimental drugs. The ability to functionalize the imidazole ring at specific positions is crucial for tuning the pharmacological properties of these molecules. While direct synthesis of a marketed drug from this compound is not prominently documented, its potential as a precursor for novel therapeutic agents is significant. The reactivity of the carbon-iodine bonds allows for the introduction of a wide array of substituents through reactions like Suzuki, Stille, and Sonogashira couplings. This versatility enables the exploration of a vast chemical space in the search for new drugs. For instance, the synthesis of various polysubstituted imidazoles with potential anti-inflammatory or other therapeutic properties often relies on halogenated imidazole intermediates. mdpi.com

Role in Drug Discovery and Development

The utility of this compound extends beyond the synthesis of specific target molecules. It serves as a valuable intermediate in the broader process of drug discovery, enabling the rapid generation of libraries of compounds for screening and optimization.

Synthesis of Pharmaceutical Intermediates

As a stable, di-iodinated compound, this compound is an important pharmaceutical intermediate. google.com The synthesis of 4,5-diiodo-1H-imidazole, a closely related compound, is well-documented, highlighting its role as a key intermediate for fine chemical products and in the pharmaceutical industry. google.comgoogle.com The subsequent methylation to form this compound provides a building block with a defined substitution pattern, which is crucial for the regioselective synthesis of more complex pharmaceutical ingredients.

Design of Antifungal and Antibacterial Agents

Imidazole-containing compounds form the basis of many antifungal and antibacterial drugs. The imidazole ring is a key pharmacophore in agents like fluconazole (B54011) and metronidazole. Research into new antimicrobial agents often involves the synthesis of novel imidazole derivatives. For example, studies on 2,4,5-trisubstituted imidazoles have shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of such compounds often starts from simple, appropriately substituted imidazoles. The di-iodo nature of this compound makes it a prime candidate for the synthesis of libraries of substituted imidazoles to be screened for antimicrobial activity. The introduction of different aryl or alkyl groups at the 4 and 5 positions can lead to the discovery of compounds with improved potency and a broader spectrum of activity. nih.govnih.govsemanticscholar.org

Below is a table showcasing the antibacterial activity of some synthesized 2,4,5-trisubstituted imidazole derivatives, illustrating the potential for developing potent agents from imidazole precursors.

| Compound ID | R1 | R2 | R3 | Bacterial Strain | MIC (µg/mL) |

| 3a | Phenyl | Phenyl | H | S. aureus | 1.25 |

| 3b | 4-Chlorophenyl | Phenyl | H | S. aureus | 0.625 |

| 3c | 4-Methoxyphenyl | Phenyl | H | S. aureus | 2.5 |

| 3d | 4-Hydroxyphenyl | Phenyl | H | K. pneumoniae | 6.1 |

Data adapted from a study on antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. nih.gov

Potential in Anticancer and Antimalarial Drug Research

In the realm of antimalarial research, imidazole-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) have emerged as promising therapeutic targets. nih.govnih.gov The development of these inhibitors involves the synthesis of highly substituted imidazole scaffolds. The ability to perform selective cross-coupling reactions on a di-iodinated imidazole precursor is a key advantage in constructing the necessary molecular frameworks for potent and selective inhibition. While direct use of this compound in these specific published studies is not mentioned, its potential as a starting point for similar explorations is clear.

The following table presents data on the in vitro antimalarial activity of some 2-aryl-4,5-diphenyl-1H-imidazole derivatives against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, showcasing the potential of the imidazole scaffold in this therapeutic area.

| Compound | R | IC50 (µM) |

| 1 | 4-OH, 3-OCH3 | 0.04 |

| 2 | 3,4-di-OCH3 | 0.12 |

| 3 | 4-OCH3 | 0.08 |

Data adapted from a study on the synthesis and antimalarial activity of 2–Aryl-4,5-diphenyl-1H-imidazole derivatives. researchgate.net

Radiopharmaceutical Precursors

The primary area of interest for this compound within medicinal chemistry research lies in its potential as a precursor for radiopharmaceuticals. Radiopharmaceuticals are drugs that contain a radioactive isotope, which can be used for either diagnostic imaging—such as in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)—or for therapeutic purposes, delivering targeted radiation to diseased tissues.

The structure of this compound is particularly suggestive of its utility in this field. The presence of two iodine atoms on the imidazole ring is of paramount importance. Iodine has several radioactive isotopes, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, which are extensively used in nuclear medicine. These isotopes can be readily incorporated into molecules, replacing the stable iodine atoms, in a process known as radioiodination.

While specific studies detailing the radioiodination of this compound are not readily found in published literature, the general principles of radiolabeling suggest that it could serve as a valuable starting material. The di-iodinated nature of the compound offers two potential sites for the introduction of a radioactive iodine isotope. This could potentially allow for the synthesis of radiolabeled molecules with high specific activity, a crucial factor for in vivo imaging and therapy.

Research on related imidazole derivatives provides a strong rationale for this potential application. For instance, various iodinated and fluorinated imidazole-based compounds have been investigated as PET and SPECT tracers for imaging a range of biological targets, including tumors and receptors in the brain. The imidazole core is a versatile scaffold that can be modified to tune the pharmacokinetic and pharmacodynamic properties of the resulting radiopharmaceutical, enabling targeted delivery to specific tissues or organs.

A patent for the synthesis of the parent compound, 4,5-diiodo-1H-imidazole, indicates its role as a medical intermediate for the synthesis of active substances through coupling reactions. google.com This further supports the idea that this compound could be a key building block in the development of more complex, target-specific radiopharmaceuticals.

Table 1: Potential Radioisotopes of Iodine for Labeling

| Radioisotope | Emission Type | Half-life | Primary Application |

| Iodine-123 (¹²³I) | Gamma | 13.22 hours | SPECT Imaging |

| Iodine-124 (¹²⁴I) | Positron | 4.18 days | PET Imaging |

| Iodine-125 (¹²⁵I) | Gamma | 59.4 days | In vitro assays, brachytherapy |

| Iodine-131 (¹³¹I) | Beta, Gamma | 8.02 days | Therapy, SPECT Imaging |

Detailed Research Findings

A comprehensive search of scientific databases and patent literature did not yield specific research findings on the direct use of this compound as a radiopharmaceutical precursor. The available information is largely centered on the synthesis of its parent compound and the general application of iodinated imidazoles in medicinal chemistry.

However, the chemical properties of the molecule strongly suggest a high potential for such applications. The C-I bonds on the imidazole ring are amenable to radioiodination via various established methods, such as electrophilic or nucleophilic substitution reactions. The methyl group at the N1 position can influence the molecule's solubility and binding characteristics, which could be advantageous in designing targeted radiotracers.

The broader field of imidazole-based radiopharmaceuticals is an active area of research. For example, imidazole derivatives have been explored for imaging hypoxia in tumors and for targeting specific enzymes and receptors. An imidazole-derived probe has also been successfully used for in vivo tumor imaging. nih.gov These studies underscore the value of the imidazole scaffold in developing novel imaging agents.

Applications in Materials Science and Catalysis Research

Ligand Synthesis for Catalytic Systems

In catalysis, ligands are crucial for modulating the activity and selectivity of metal catalysts. Imidazole-based structures are widely used for this purpose.

N-Heterocyclic Carbenes (NHCs) have become a universal class of ligands in organometallic chemistry, known for their ability to form strong bonds with and stabilize metal centers in various catalytic processes. researchgate.net Imidazole (B134444) derivatives are common precursors for NHC ligands. nih.gov The synthesis typically involves the deprotonation of an imidazolium (B1220033) salt, which can be formed from the corresponding imidazole.

While direct synthesis from 4,5-diiodo-1-methyl-1H-imidazole is not extensively documented in the provided results, the presence of the iodo-groups offers significant potential for post-synthesis modification. For instance, a diiodoimidazole can be converted into a functionalized NHC precursor. nih.gov The C-I bonds can participate in palladium-catalyzed cross-coupling reactions, allowing for the attachment of various functional groups to the NHC backbone. researchgate.net This strategy enables the creation of tailored NHC ligands with specific steric and electronic properties designed to optimize catalytic performance.

The nitrogen atoms in the imidazole ring are effective coordination sites for a wide range of transition metals. The coordination chemistry of imidazole derivatives with metals like copper (Cu), cobalt (Co), and gold (Au) is well-established.

Research has shown that diiodo-imidazole derivatives can act as linker ligands to form coordination polymers. For example, a related compound, 1,4-bis(4,5-diiodo-1H-imidazol-1-yl)butane, has been used to prepare one-dimensional and two-dimensional coordination polymers with Cu(I) and Co(II). In these structures, the imidazole nitrogen atoms coordinate to the metal centers.

Gold complexes are also of significant interest, particularly for their potential applications in medicine and catalysis. nih.govacs.org Studies have investigated complexes of gold atoms with imidazole, revealing that stable species such as Au(imidazole)₂⁺ can be formed. nih.gov The ability to functionalize the imidazole ring, for instance at the iodo-positions, allows for the fine-tuning of the ligand's properties, which in turn affects the stability and reactivity of the resulting gold complex. acs.org

The table below summarizes examples of coordination complexes involving imidazole-based ligands and relevant transition metals.

| Metal Ion | Ligand Type | Resulting Structure Type | Reference |

|---|---|---|---|

| Cu(I) | Diiodo-imidazole derivative | 1D Coordination Polymer | |

| Co(II) | Diiodo-imidazole derivative | 2D Coordination Polymer | |

| Au(I)/Au(III) | Imidazole, Functionalized NHCs | Discrete Molecular Complexes | nih.govacs.orgnih.gov |

Development of Advanced Materials and Coatings

The reactivity of the C-I bonds in this compound makes it a useful building block for creating novel materials with tailored properties.

Incorporating specific chemical functionalities into polymers is a key method for creating advanced materials. Imidazole-functionalized polymers have been developed for applications such as immobilizing catalysts. rsc.orgnih.gov Halogenated heterocyclic compounds, like iodo-imidazoles, are particularly useful for this purpose. The iodine atoms serve as reactive handles for grafting the imidazole unit onto a polymer backbone. ontosight.ai

A common strategy involves post-polymerization modification, where a polymer with suitable reactive sites is treated with the functional molecule. For example, research on poly(5-iodo-1,2,3-triazole)s has demonstrated that the C-I bond is an excellent site for derivatization via palladium-catalyzed cross-coupling reactions like Suzuki and Heck reactions. acs.org This approach allows for the introduction of a wide variety of functional groups, thereby tuning the chemical and thermal properties of the resulting polymer. A similar strategy could be applied using this compound to create imidazole-functionalized polymers for use in coatings, catalysis, or other advanced applications. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgsoton.ac.uk Imidazole-based ligands are frequently used in the synthesis of MOFs and coordination polymers due to their effective coordinating abilities. rsc.orgresearchgate.net

The structure of this compound, especially when modified to have two coordinating sites (a di-topic linker), makes it a candidate for constructing such frameworks. Research has demonstrated that a linker derived from 4,5-diiodo-1-H-imidazole can be used to synthesize 1D and 2D coordination polymers with Co(II) and Cu(I). The ability to form such extended structures highlights the potential of di-iodo-imidazoles as building blocks for creating porous materials with applications in gas storage, separation, and catalysis. nih.gov The specific arrangement of imidazole units within the framework can significantly influence the material's properties, such as proton conductivity. nih.gov

Research in High-Density and Energetic Materials

The development of high-energy density materials (HEDMs) is a significant area of research, with a focus on synthesizing compounds that combine high density with thermal stability. nih.govresearchgate.net Heterocyclic compounds are promising candidates for HEDMs. researchgate.netosti.gov

The incorporation of heavy atoms like iodine into a molecule dramatically increases its molecular weight and density. While much of the research into energetic imidazoles has focused on nitro-derivatives, the high density imparted by iodine makes iodo-heterocycles an area of interest. mdpi.commdpi.com The density of a material is a critical factor because detonation pressure increases with the square of the density. nih.gov Therefore, molecules like this compound, with a high percentage of heavy atoms, are studied as potential components or precursors in the design of new high-density materials.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of many-body systems. nih.govresearchgate.net It is particularly effective for predicting the geometry, electronic structure, and reactivity of imidazole (B134444) derivatives. researchgate.net For a molecule like 4,5-diiodo-1-methyl-1H-imidazole, DFT calculations can be performed using various functionals, such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy in describing geometries and electron distributions.

DFT calculations are instrumental in elucidating the electronic landscape of this compound. Key analyses include the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the molecule's reactivity. nih.gov

The HOMO represents the ability to donate an electron and indicates likely sites for electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting regions susceptible to nucleophilic attack. researchgate.net For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the iodine atoms and the π-system of the imidazole ring. The LUMO is likely to be a π* anti-bonding orbital distributed over the imidazole ring. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov

A Natural Bond Orbital (NBO) analysis can further detail the charge distribution and delocalization within the molecule, revealing the nature of the C-I bonds and the electronic effects of the methyl and iodo substituents on the imidazole ring. researchgate.net

Table 1: Predicted Electronic Properties of Imidazole Derivatives from DFT Calculations

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. | The iodine and imidazole π-system would contribute, indicating these are primary sites for electron donation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. | The π* orbital of the imidazole ring would be a primary site for electron acceptance. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap compared to non-iodinated imidazoles would suggest higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface; identifies sites for electrophilic and nucleophilic attack. | Negative potential (red/yellow) is expected around the nitrogen and iodine atoms, indicating nucleophilic centers. Positive potential (blue) is expected around the hydrogens. researchgate.netorientjchem.org |

This table is generated based on general principles of DFT applied to similar heterocyclic compounds.

DFT calculations are widely used to predict various spectroscopic data, including NMR, Infrared (IR), and Raman spectra, which can then be compared with experimental results for structural validation. nih.govresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, DFT would help assign the signals for the methyl protons and the lone imidazole ring proton, as well as the carbon signals, which are significantly influenced by the heavy iodine atoms. nih.gov

Vibrational Spectroscopy: DFT can compute the vibrational frequencies and intensities of IR and Raman spectra. This allows for the assignment of characteristic vibrational modes, such as C-H, C-N, and C-I stretching and bending, providing a theoretical fingerprint of the molecule. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | A singlet for the C2-H proton and a singlet for the N-methyl protons. |

| ¹³C NMR | Signals for the C2, C4, and C5 carbons of the imidazole ring, with the C4 and C5 signals shifted significantly downfield due to the deshielding effect of the iodine atoms. A signal for the methyl carbon would also be present. nih.gov |

| IR Spectroscopy | Characteristic peaks for C-H stretching (around 3100 cm⁻¹), N-CH₃ stretching, and imidazole ring vibrations. Low-frequency modes corresponding to C-I stretching would also be predicted. nih.gov |

This table represents expected values based on spectroscopic principles and data from related imidazole structures.

DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation barriers. For this compound, DFT could be used to study mechanisms such as nucleophilic substitution at the iodinated positions or the regioselective removal of an iodine atom, for instance, in Grignard-mediated deiodination reactions. These calculations provide insights into the feasibility of different reaction pathways and the role of intermediates.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov While often applied to large biomolecular systems, MD simulations can also provide valuable information about smaller molecules like this compound, particularly concerning its conformational dynamics and interactions in different environments (e.g., in solution). nih.govnih.gov By simulating the motion of atoms over time, MD can reveal how the molecule interacts with solvent molecules, its flexibility, and how it might bind to a biological target. researchgate.net These simulations are governed by a force field, a set of parameters that describes the potential energy of the system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Although specific QSAR studies on this compound are not widely reported, the principles of QSAR are applicable. If a series of related imidazole derivatives were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.govnih.gov

This process involves:

Data Collection: Gathering a dataset of imidazole analogues with their measured biological activities. nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify physicochemical properties such as size, shape, lipophilicity (e.g., XlogP), and electronic properties. nih.govuni.lu

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build a mathematical model that relates the descriptors to the activity. nih.gov

Validation: Rigorously validating the model to ensure its predictive power. nih.gov

Such a model could then be used to predict the activity of new, unsynthesized imidazole derivatives, thereby guiding the design of more potent compounds. nih.gov

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in the Synthesis of 4,5-Diiodo-1-methyl-1H-imidazole

The traditional synthesis of this compound often involves methods that are not environmentally benign. In response, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes.

Current research focuses on several key areas to improve the environmental footprint of its synthesis. These include the use of less hazardous solvents, the development of catalytic iodination methods to replace stoichiometric reagents, and the implementation of energy-efficient techniques. While specific green synthesis protocols for this compound are still emerging, general advancements in the synthesis of halogenated imidazoles provide a promising outlook. acs.orgresearchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced product selectivity. acs.orgmdpi.comresearchgate.net The application of microwave-assisted synthesis to the iodination of imidazoles could offer a more energy-efficient and rapid method for producing this compound compared to conventional heating methods. nih.govorientjchem.orgtandfonline.comnih.govresearchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. rsc.orgmdpi.comrsc.org Research into the use of imidazolium-based ionic liquids as both solvents and catalysts for organic transformations is a burgeoning field. mdpi.comresearchgate.net Developing a synthesis for this compound that utilizes ionic liquids could minimize the use of volatile and toxic organic solvents.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. |

| Use of Ionic Liquids | Replacement of volatile organic solvents, potential for catalyst recycling. |

| Catalytic Iodination | Higher atom economy, reduced waste from stoichiometric reagents. |

Exploration of Novel Reactivity Patterns

The two iodine atoms on the imidazole (B134444) ring of this compound are key to its reactivity, serving as versatile handles for a variety of chemical transformations. While its use in forming Grignard reagents and participating in standard cross-coupling reactions is known, researchers are actively exploring more advanced and novel reactivity patterns.

Advanced Cross-Coupling Reactions: The field of cross-coupling reactions is continually evolving, with new catalysts and reaction conditions being developed to form a wide array of chemical bonds with greater efficiency and selectivity. nih.govmdpi.comnih.govyoutube.comrsc.org Future research will likely focus on employing state-of-the-art palladium, copper, and other transition metal catalysts to expand the scope of molecules that can be synthesized from this compound. This includes the development of more challenging carbon-carbon and carbon-heteroatom bond formations.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. rsc.orgyoutube.comrsc.org Investigating the selective C-H functionalization of the imidazole ring in this compound, potentially at the C-2 position, would open up new avenues for creating complex and diverse molecular architectures.

Advanced Applications in Nanotechnology and Supramolecular Chemistry

The unique electronic and structural properties of this compound make it an intriguing candidate for applications in the advanced fields of nanotechnology and supramolecular chemistry.

Supramolecular Chemistry and Halogen Bonding: The iodine atoms in this compound can act as halogen bond donors. nih.govacs.org Halogen bonding is a non-covalent interaction that is increasingly being used to direct the self-assembly of molecules into well-defined supramolecular structures. acs.orgnih.govresearchgate.net By carefully designing complementary halogen bond acceptors, it may be possible to construct intricate, multidimensional architectures with this compound as a key building block. These structures could have applications in areas such as crystal engineering and the development of new materials with tailored properties. researchgate.net

Nanotechnology: While direct applications of this compound in nanotechnology are yet to be extensively explored, its derivatives could serve as important components in the construction of nanomaterials. For instance, it could be incorporated into larger molecular systems that form the basis of molecular wires, switches, or sensors. The ability to functionalize the molecule at multiple positions through its iodine atoms provides a high degree of control for integrating it into larger, functional nanosystems.

Collaborative Research for Translational Applications

The journey of a chemical compound from laboratory curiosity to a valuable product is often long and requires a multidisciplinary approach. Collaborative research between academia and industry is crucial for the translational application of findings related to this compound. acs.orgnih.govmdpi.comdrugbank.comnih.gov

Drug Discovery and Development: Halogenated heterocyclic compounds are prevalent in many pharmaceuticals. nih.govresearchgate.netnih.govnih.govmdpi.com The structural motif of this compound could serve as a scaffold for the development of new therapeutic agents. Collaborative efforts between synthetic chemists in academia and medicinal chemists in the pharmaceutical industry could accelerate the identification and optimization of lead compounds derived from this molecule for various disease targets. nih.gov

Materials Science: The potential applications of this compound derivatives in materials science, particularly in the areas of electronics and photonics, can be realized through partnerships between academic research groups with expertise in synthesis and characterization, and industrial partners with the capabilities for device fabrication and testing.

The future of research on this compound is bright and full of potential. By embracing green chemistry, exploring novel reactivity, and fostering collaborations, the scientific community can unlock new applications for this versatile compound, leading to advancements in medicine, materials science, and beyond.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4,5-diiodo-1-methyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A transition-metal-free approach using amidines and ketones under basic conditions (e.g., KOH or NaOH in polar solvents like DMF) is effective for imidazole derivatives. Optimization involves adjusting substituent bulkiness and reaction time—longer alkyl chains (e.g., n-C4H9) yield higher outputs (80–86%) due to reduced steric hindrance. Temperature control (50–80°C) and stoichiometric ratios (1:1.2 amidine:ketone) are critical .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

- Methodological Answer:

- NMR/IR: Use H/C NMR to confirm substitution patterns and iodine’s electron-withdrawing effects. IR identifies functional groups (e.g., C-I stretching at ~500 cm).

- Crystallography: Resolve ambiguities in regiochemistry via single-crystal X-ray diffraction. SHELXL refines heavy-atom (I) positions, leveraging high-resolution data to address twinning or disorder .

Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?

- Methodological Answer: SHELXL handles heavy atoms (iodine) via anisotropic displacement parameters and robust least-squares refinement. For high-resolution data, use the TWIN command to address twinning. Validate with R-factor convergence (<5%) and electron density maps to confirm atomic positions .

Advanced Research Questions

Q. How does the diiodo substitution influence the electronic structure and reactivity of this compound compared to non-halogenated analogs?

- Methodological Answer: The electron-withdrawing iodine atoms reduce electron density at C-2/C-4, enhancing electrophilic substitution at these positions. Computational DFT studies (e.g., B3LYP/6-31G*) show lowered HOMO energy (-7.2 eV vs. -6.5 eV for non-halogenated analogs), favoring nucleophilic attacks. Experimental validation via Hammett plots (σ ≈ +0.18 per I) confirms enhanced reactivity in Suzuki-Miyaura couplings .

Q. What strategies enable regioselective functionalization of this compound to minimize by-products?

- Methodological Answer:

- Cross-Coupling: Use Pd(PPh)/CsCO in THF at 80°C for selective C-2 arylations. Iodine’s directing effect prioritizes C-2 over C-4.

- Protection/Deprotection: Temporarily protect the N-1 methyl group with Boc to direct substitutions to C-5. Yields improve from ~60% to >85% with minimal dimerization .

Q. What are the advantages of transition-metal-free synthetic methods for imidazole derivatives compared to metal-catalyzed approaches?

- Methodological Answer: Metal-free methods (e.g., base-promoted cyclization) avoid costly catalysts (Pd, Cu) and simplify purification (no residual metal removal). Yields are comparable (70–86%), and scalability is enhanced (gram-scale). However, metal-catalyzed methods (e.g., Ullmann coupling) remain superior for aryl-aryl bond formation .

Q. How can computational tools predict feasible synthetic routes for novel derivatives of this compound?

- Methodological Answer: Retrosynthesis AI (e.g., Template_relevance models) analyzes PubChem and Reaxys databases to prioritize routes. For example, substituting iodine with azide groups is predicted via SNAr mechanisms (plausibility score >0.8). Validate predictions with DFT transition-state calculations (ΔG‡ < 25 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer: Cross-validate with independent techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息